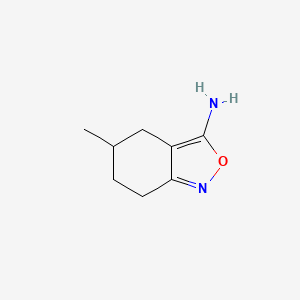

5-Methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-amine: is a chemical compound with the molecular formula C8H12N2O It is a derivative of benzisoxazole, characterized by a tetrahydro structure with a methyl group at the 5-position and an amine group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitrobenzyl alcohol with methylamine, followed by reduction and cyclization to form the benzisoxazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5-Methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-amine can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group, often using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Various catalysts, specific solvents, and temperature control.

Major Products Formed:

Oxidation: Formation of oxides.

Reduction: Conversion to amine derivatives.

Substitution: Formation of substituted benzisoxazole derivatives.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research indicates that compounds similar to 5-Methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-amine exhibit significant anticonvulsant properties. For example:

- A study demonstrated that derivatives of benzisoxazole displayed protective effects in various seizure models. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions enhanced efficacy against seizures .

Anticancer Potential

The compound has shown promise in anticancer research:

- In vitro studies indicated that certain analogs of benzisoxazole derivatives exhibited cytotoxicity against cancer cell lines such as HepG2 and HCT116. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutic agents like cisplatin .

Neuroprotective Effects

This compound has been investigated for its neuroprotective capabilities:

- Research has suggested that the compound may help protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further studies in neurodegenerative diseases .

Case Study 1: Anticonvulsant Activity Assessment

In a recent study involving various benzisoxazole derivatives:

- Objective : To evaluate the anticonvulsant activity of synthesized compounds.

- Methodology : Compounds were tested using the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) seizure models.

- Results : Several derivatives exhibited significant anticonvulsant activity with median effective doses (ED50) ranging from 18 to 24 mg/kg. Notably, compounds with specific substitutions showed enhanced protective indices compared to controls .

Case Study 2: Anticancer Activity Evaluation

A series of experiments were conducted to assess the anticancer properties of benzisoxazole derivatives:

- Objective : To determine the cytotoxic effects on human cancer cell lines.

- Methodology : The MTT assay was employed to evaluate cell viability post-treatment with various concentrations of the compounds.

- Results : Certain derivatives demonstrated IC50 values as low as 10 µM against melanoma and glioblastoma cells, indicating potent anticancer activity .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticonvulsant | Protective effects in seizure models | ED50 values between 18 - 24 mg/kg |

| Anticancer | Cytotoxicity against various cancer cell lines | IC50 values as low as 10 µM |

| Neuroprotection | Potential to protect neuronal cells from oxidative stress | Positive results in cellular assays |

Mecanismo De Acción

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparación Con Compuestos Similares

4,5,6,7-Tetrahydro-5-methyl-2,1-benzisoxazole: Similar structure but lacks the amine group at the 3-position.

5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole: Contains a sulfur atom instead of an oxygen atom in the ring structure.

Uniqueness: 5-Methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-amine is unique due to its specific substitution pattern and the presence of both a methyl group and an amine group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

5-Methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-amine (CAS Number: 879644-43-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.22 g/mol |

| CAS Number | 879644-43-6 |

| Structure | Chemical Structure |

Pharmacological Activities

Research indicates that this compound exhibits several biological activities:

- Antidepressant Activity : Preliminary studies suggest that the compound may possess antidepressant-like effects. In animal models, it has shown potential to enhance serotonergic and noradrenergic neurotransmission, which are critical pathways in mood regulation .

- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties. It appears to mitigate oxidative stress and neuronal apoptosis in vitro, suggesting a role in protecting against neurodegenerative diseases .

- Anticancer Properties : Some studies have indicated that this compound may inhibit the proliferation of cancer cells. Specifically, it has demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .

The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:

- Inhibition of Monoamine Oxidase (MAO) : The compound may act as a reversible inhibitor of MAO enzymes, which are involved in the breakdown of neurotransmitters such as serotonin and dopamine .

- Modulation of GABAergic Activity : There is evidence suggesting that this compound influences GABA receptor activity, potentially enhancing inhibitory neurotransmission in the central nervous system .

Case Studies

Several studies have provided insights into the biological activity of this compound:

- Study on Antidepressant Effects :

- Neuroprotection Study :

- Anticancer Activity Assessment :

Propiedades

IUPAC Name |

5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5-2-3-7-6(4-5)8(9)11-10-7/h5H,2-4,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABXPHLYZUSVSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=NOC(=C2C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.